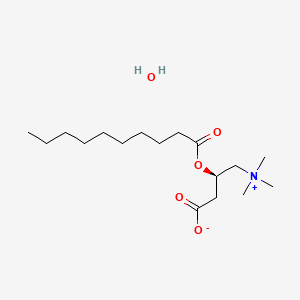

Decanoyl-L-carnitine (hydrate)

Description

General Role of Acylcarnitines in Biological Systems

Acylcarnitines are a group of esters formed from the combination of L-carnitine and fatty acids. They play a critical role in cellular energy metabolism. nih.gov Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. nih.govhmdb.ca This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids.

Beyond their role in fatty acid transport, acylcarnitines are involved in modulating the balance of intracellular sugar and lipid metabolism. nih.gov They also play a part in detoxifying the body of excess acyl groups by forming stable complexes that can be transported and excreted. metwarebio.com The profile of acylcarnitines in biological fluids like blood and urine can serve as important biomarkers for various metabolic states and diseases. metwarebio.com For instance, abnormal levels of specific acylcarnitines can indicate inborn errors of metabolism, such as deficiencies in enzymes required for fatty acid oxidation. metwarebio.comresearchgate.net

Classification of Decanoyl-L-carnitine as a Medium-Chain Acylcarnitine

Acylcarnitines are categorized based on the length of their fatty acid acyl chain. researchgate.net These categories generally include short-chain, medium-chain, long-chain, and very long-chain acylcarnitines. researchgate.net

Decanoyl-L-carnitine, with its 10-carbon decanoyl group, is classified as a medium-chain acylcarnitine (MCAC). ebi.ac.uk The classification of acylcarnitines is analogous to that of fatty acids.

Table 1: Classification of Acylcarnitines by Chain Length

| Classification | Carbon Chain Length of Acyl Group |

| Short-Chain (SCAC) | C2 - C5 |

| Medium-Chain (MCAC) | C6 - C12 |

| Long-Chain (LCAC) | C13 - C20 |

| Very Long-Chain (VLCAC) | >C20 |

| Data sourced from multiple references. researchgate.net |

Medium-chain acylcarnitines like decanoyl-L-carnitine are less abundant than short-chain acylcarnitines. They are formed either through the esterification of L-carnitine with medium-chain fatty acids or from the metabolism of longer-chain fatty acids in peroxisomes.

Historical Context of Acylcarnitine Research in Metabolism

The study of carnitine and its derivatives has a history spanning over a century. L-carnitine was first discovered in 1905 in beef muscle. scielo.br Initially, it was termed vitamin BT because it was found to be an essential growth factor for the mealworm Tenebrio molitor. scielo.br However, since humans and other higher animals can synthesize L-carnitine, it is not considered a true vitamin, but rather a conditionally essential nutrient. scielo.br

The fundamental role of L-carnitine in fatty acid metabolism was elucidated in the mid-20th century. Acylcarnitines were first discovered more than 70 years ago. hmdb.cahmdb.cahmdb.ca Research in the following decades established the "carnitine shuttle" system, detailing how L-carnitine and a series of enzymes facilitate the transport of fatty acids into mitochondria for energy production. nih.gov

In more recent times, with the advent of advanced analytical techniques like tandem mass spectrometry (MS/MS), the field of metabolomics has enabled the comprehensive profiling of acylcarnitines in biological samples. researchgate.netacs.org This has led to the identification of acylcarnitines as crucial biomarkers for a wide range of metabolic disorders, including inborn errors of fatty acid oxidation, which are now part of newborn screening programs in many countries. metwarebio.comnih.gov Ongoing research continues to uncover new roles for acylcarnitines in various physiological and pathological processes, such as insulin (B600854) resistance, cardiovascular disease, and neurological disorders. researchgate.netnih.govresearchgate.net

Detailed Research Findings on Decanoyl-L-carnitine (hydrate)

Decanoyl-L-carnitine is an ester derivative of L-carnitine. caymanchem.comglpbio.com Research has shown that it can influence fatty acid metabolism. For example, in studies using rat hepatocytes, decanoyl-L-carnitine was found to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid and docosahexaenoic acid. caymanchem.comglpbio.comglpbio.cn This suggests its involvement in the elongation and desaturation pathways of fatty acids.

Furthermore, decanoyl-L-carnitine is utilized as an analytical standard in clinical and research settings for the quantification of this specific acylcarnitine in biological samples like dried blood spots. sigmaaldrich.com This is particularly useful in the diagnosis of fatty acid oxidation disorders and for differentiating between various biochemical phenotypes of conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. sigmaaldrich.com

Table 2: Chemical and Physical Properties of Decanoyl-L-carnitine (hydrate)

| Property | Value |

| Synonyms | C10 Carnitine, L-Carnitine decanoyl ester, (–)-Decanoylcarnitine, L-Decanoylcarnitine caymanchem.comcaymanchem.com |

| Molecular Formula | C17H33NO4 sigmaaldrich.comnih.gov |

| Molecular Weight | 315.45 g/mol sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3992-45-8 sigmaaldrich.com |

| Appearance | Solid, powder or crystals caymanchem.comsigmaaldrich.com |

| Solubility | Soluble in water caymanchem.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

| Data sourced from multiple references. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H35NO5 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrate |

InChI |

InChI=1S/C17H33NO4.H2O/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H2/t15-;/m1./s1 |

InChI Key |

KQNUDBBEHQEWCA-XFULWGLBSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.O |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.O |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Transformations of Decanoyl L Carnitine

Biosynthesis and Formation Mechanisms of Decanoyl-L-carnitine

The formation of Decanoyl-L-carnitine occurs through two primary mechanisms: the direct esterification of L-carnitine and the metabolic breakdown of longer acylcarnitine chains.

De Novo Esterification with L-Carnitine

The most direct pathway for the synthesis of Decanoyl-L-carnitine is the esterification of L-carnitine with decanoic acid. smolecule.com This reaction involves the formation of an ester bond between the hydroxyl group of L-carnitine and the carboxyl group of decanoic acid, a 10-carbon medium-chain fatty acid. smolecule.com This process is catalyzed by specific enzymes within the cell.

Generation from Peroxisomal Metabolism of Longer Chain Acylcarnitines

Decanoyl-L-carnitine can also be generated as an intermediate product from the peroxisomal β-oxidation of longer-chain fatty acids. smolecule.comhmdb.camdpi.com Peroxisomes are cellular organelles responsible for the initial breakdown of very-long-chain fatty acids (>C22), branched-chain fatty acids, and some long-chain fatty acids that are not efficiently metabolized by mitochondria. mdpi.comfrontiersin.org During this process, long-chain acyl-CoAs are shortened, producing medium-chain acyl-CoAs, such as decanoyl-CoA. researchgate.net These medium-chain acyl-CoAs can then be converted to their corresponding acylcarnitine esters, including Decanoyl-L-carnitine, by peroxisomal carnitine acyltransferases. researchgate.netnih.gov These newly formed medium-chain acylcarnitines can then be transported to the mitochondria for complete oxidation. researchgate.netfrontiersin.org

Enzymatic Regulation of Decanoyl-L-carnitine Metabolism

The metabolism of Decanoyl-L-carnitine is tightly regulated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. researchgate.netnih.govproteopedia.org

Role and Specificity of Carnitine Octanoyltransferase (CrOT; EC 2.3.1.137)

Carnitine Octanoyltransferase (CrOT) is a key peroxisomal enzyme that plays a crucial role in the formation of medium-chain acylcarnitines. nih.govfrontiersin.org As its name suggests, CrOT exhibits specificity for medium-chain acyl-CoAs, including octanoyl-CoA and decanoyl-CoA. hmdb.casinobiological.comuam.es It catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing free CoA. wikipedia.org This reaction is essential for exporting the products of peroxisomal β-oxidation to the mitochondria for further energy production. frontiersin.orgfrontiersin.org

Involvement of Carnitine Acyltransferase (CAT) Isoenzymes in Acyl Group Transfer

The Carnitine Acyltransferase (CAT) family of enzymes includes several isoenzymes with varying substrate specificities and subcellular localizations. proteopedia.org These enzymes facilitate the transfer of acyl groups of different chain lengths. While CrOT is primarily responsible for medium-chain acyl groups in peroxisomes, other CATs, such as Carnitine Acetyltransferase (CrAT), handle short-chain acyl groups in both mitochondria and peroxisomes. nih.govresearchgate.net The concerted action of these isoenzymes ensures the efficient shuttling of acyl groups between different cellular compartments. mdpi.com

Interplay with Carnitine Palmitoyltransferase (CPT) System Components (CPT I and CPT II)

The Carnitine Palmitoyltransferase (CPT) system is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. almerja.commdpi.com This system consists of two main components: CPT I, located on the outer mitochondrial membrane, and CPT II, located on the inner mitochondrial membrane. almerja.commdpi.com CPT I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, which are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). frontiersin.orgalmerja.com Once inside the mitochondrial matrix, CPT II reverses the reaction, converting the long-chain acylcarnitines back to acyl-CoAs for β-oxidation. almerja.commdpi.com

Catabolism and Utilization of Decanoyl-L-carnitine

The breakdown and use of Decanoyl-L-carnitine are central to its function in cellular metabolism. As a medium-chain acylcarnitine, it is part of a pool of similar molecules that are essential for transporting fatty acyl groups into the mitochondria for energy generation. smolecule.comhmdb.ca

Contribution to Fatty Acid Beta-Oxidation Pathways

Decanoyl-L-carnitine is a key intermediate in the transport of decanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane. smolecule.combevital.no This transport is a critical step for the subsequent breakdown of the fatty acid through beta-oxidation.

The process begins with the activation of decanoic acid to its coenzyme A (CoA) derivative, decanoyl-CoA, in the cytoplasm. For transport into the mitochondrial matrix, where beta-oxidation occurs, the decanoyl group is transferred from CoA to L-carnitine, a reaction catalyzed by carnitine acyltransferases. mdpi.com This forms Decanoyl-L-carnitine.

Once inside the mitochondrial matrix, the reverse reaction occurs: the decanoyl group is transferred from Decanoyl-L-carnitine back to CoA, reforming decanoyl-CoA. mdpi.com This intramitochondrial pool of decanoyl-CoA is then available to enter the beta-oxidation spiral.

The beta-oxidation of decanoyl-CoA involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle. nih.gov This process is repeated until the entire fatty acid is converted into acetyl-CoA molecules.

Key Enzymes in Decanoyl-L-carnitine Metabolism and Beta-Oxidation:

| Enzyme | Location | Function |

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Catalyzes the transfer of long-chain fatty acyl groups from CoA to carnitine. nih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitines across the inner mitochondrial membrane. nih.gov |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner mitochondrial membrane | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mitochondrial matrix | Catalyzes the first step of beta-oxidation for medium-chain fatty acids. nih.govfrontiersin.org |

| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | Involved in the synthesis of medium-chain acylcarnitines. hmdb.cahmdb.ca |

Role in Mitochondrial Energy Production and Acetyl-CoA Homeostasis

The acetyl-CoA generated from the beta-oxidation of decanoyl-CoA is a central molecule in energy metabolism. smolecule.com It enters the citric acid cycle (Krebs cycle), where it is further oxidized to produce more NADH, FADH2, and GTP. frontiersin.org The NADH and FADH2 produced during both beta-oxidation and the citric acid cycle donate electrons to the electron transport chain, driving the synthesis of large amounts of ATP through oxidative phosphorylation. frontiersin.org

Decanoyl-L-carnitine and other acylcarnitines also play a role in maintaining the balance of the acetyl-CoA to free CoA ratio within the mitochondria. nih.gov By buffering excess acyl groups, the carnitine shuttle system helps to prevent the depletion of free CoA, which is essential for numerous metabolic pathways, including the citric acid cycle and the oxidation of other fuels.

Research has shown that the metabolism of acylcarnitines can be influenced by various factors. For instance, studies in maize have indicated that exogenous carnitine application can lead to a decrease in the content of medium-chain acylcarnitines like Decanoyl-L-carnitine, while increasing the levels of long-chain acylcarnitines. mdpi.com This suggests a dynamic regulation of the acylcarnitine pool in response to metabolic demands.

Furthermore, the enzyme carnitine octanoyltransferase has been identified as playing a key role in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, highlighting the intricate enzymatic machinery involved in carnitine metabolism. nih.govresearchgate.net

Cellular and Subcellular Transport Dynamics of Decanoyl L Carnitine

Mechanisms of Decanoyl-L-carnitine Transport Across Cellular Membranes

The transport of Decanoyl-L-carnitine across the plasma membrane into the cell is a critical first step. While the primary high-affinity carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene, is mainly responsible for the uptake of free carnitine, it also facilitates the transport of acylcarnitines. nih.gov This transporter accumulates carnitine within cells against a concentration gradient. ub.edu Hepatocytes, however, possess a different, low-affinity, high-capacity carnitine transport system. nih.gov The transport of fatty acids across the plasma membrane is also facilitated by proteins such as fatty acid transport proteins (FATPs), fatty acid translocase (FAT/CD36), caveolins, and plasma membrane fatty acid binding proteins (FABPpm). nih.gov Once inside the cell, fatty acids are activated to acyl-CoA thioesters, a process that traps them in the cytoplasm. nih.gov

Facilitation of Fatty Acid Transport into Mitochondrial Compartments

The primary function of Decanoyl-L-carnitine is to shuttle decanoic acid, a ten-carbon fatty acid, across the inner mitochondrial membrane, which is impermeable to long- and medium-chain fatty acyl-CoAs. smolecule.comencyclopedia.pubnih.gov This process, known as the carnitine shuttle, involves a series of enzymatic reactions and transport proteins.

Formation of Decanoyl-L-carnitine: In the cytosol, the enzyme Carnitine Palmitoyltransferase 1 (CPT-1), located on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine. nih.govfrontiersin.orgresearchgate.net

Translocation across the Inner Mitochondrial Membrane: Decanoyl-L-carnitine then moves across the outer mitochondrial membrane and is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. nih.govencyclopedia.pubmdpi.comnih.gov This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is exchanged for one molecule of free carnitine from the matrix. mdpi.comresearchgate.net

Regeneration of Decanoyl-CoA: Once inside the mitochondrial matrix, the enzyme Carnitine Palmitoyltransferase 2 (CPT-2), located on the inner mitochondrial membrane, reverses the process, transferring the decanoyl group from Decanoyl-L-carnitine back to coenzyme A to reform decanoyl-CoA. nih.govencyclopedia.pubmdpi.com The liberated L-carnitine is then transported back to the cytosol by CACT to continue the cycle. mdpi.com The regenerated decanoyl-CoA is now available for β-oxidation within the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for energy production. smolecule.com

The carnitine shuttle system is crucial for cellular energy homeostasis and is tightly regulated. creative-proteomics.com

Interaction of Acylcarnitines with Model Membrane Systems

The interaction of acylcarnitines, including Decanoyl-L-carnitine, with cellular membranes can influence membrane properties. As amphiphilic molecules, they can insert into lipid bilayers. nih.govnih.gov

Studies using model membranes, such as phosphatidylcholine vesicles, have shown that the acyl chain length of acylcarnitines influences their interaction with the membrane. nih.gov Long-chain acylcarnitines tend to partition into the membrane, which can alter membrane fluidity. frontiersin.orgnih.gov The insertion of the acyl chain into the membrane's hydrophobic core is driven by hydrophobic interactions. nih.gov For instance, decanoic acid, the fatty acid component of Decanoyl-L-carnitine, has been shown to insert and strongly interact with phospholipids (B1166683) in bilayers. nih.gov

This insertion can lead to changes in the physical properties of the membrane. For example, long-chain acylcarnitines have been observed to increase membrane fluidity. frontiersin.org However, shorter-chain acylcarnitines, which reside more in the aqueous phase, may have a stabilizing effect on membrane dynamics. nih.gov The interaction of acylcarnitines with membranes is not thought to cause gross disruption of the lipid bilayer but rather to affect membrane functions through molecular-level effects. capes.gov.br

| Acyl Chain Length | Predominant Location | Effect on Membrane Fluidity |

|---|---|---|

| Short-chain (<10 carbons) | Aqueous phase | Stabilizing effect nih.gov |

| Long-chain (>12 carbons) | Membrane leaflet | Increases fluidity frontiersin.orgnih.gov |

Identification and Characterization of Specific Transporter Proteins

The key transporter protein responsible for the movement of Decanoyl-L-carnitine across the inner mitochondrial membrane is the carnitine-acylcarnitine translocase (CACT) , also designated as SLC25A20 . nih.govmdpi.comnih.gov

CACT is a member of the mitochondrial carrier family (SLC25) and is embedded in the inner mitochondrial membrane. mdpi.commdpi.com It functions as an antiporter, exchanging acylcarnitines from the cytosol for free carnitine from the mitochondrial matrix. mdpi.com The transporter recognizes and transports acylcarnitines with varying acyl chain lengths, from short (C2) to long (C18) chains. mdpi.comunibas.it Mammalian CACT exhibits a higher affinity for long-chain acylcarnitines. unibas.it

The transport mechanism of CACT has been described as a "ping-pong" kinetic mechanism. mdpi.comunibas.it This implies that the transporter has a single substrate binding site that alternately faces the cytosolic and matrix sides of the inner mitochondrial membrane. mdpi.com A substrate binds on one side, is translocated, and then released, after which the transporter reorients to bind a substrate from the other side.

In addition to the primary antiport function, CACT can also catalyze a slower uniport reaction, moving carnitine in one direction down its concentration gradient. mdpi.comresearchgate.net

Mutations in the SLC25A20 gene can lead to CACT deficiency, a severe fatty acid oxidation disorder. mdpi.comunibas.it Site-directed mutagenesis studies have identified specific amino acid residues crucial for substrate binding and the translocation process. mdpi.commdpi.com For example, residues such as Lys-35 and Trp-224 are involved in binding the carnitine moiety, while others are involved in interacting with the acyl chain. mdpi.com

| Transporter | Gene | Location | Function | Transport Mechanism |

|---|---|---|---|---|

| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.govmdpi.com | Antiport ("ping-pong" mechanism) mdpi.comunibas.it |

Mitochondrial Function and Bioenergetic Contributions of Decanoyl L Carnitine

Decanoyl-L-carnitine's Direct Role in Mitochondrial Fatty Acid Oxidation

Decanoyl-L-carnitine is a medium-chain acylcarnitine, specifically the decanoic acid ester of carnitine. hmdb.ca Its primary role in mitochondrial function is intrinsically linked to the transport of fatty acids across the inner mitochondrial membrane for subsequent breakdown through β-oxidation to produce energy. hmdb.camdpi.com

Fatty acids are a major energy source for many tissues, particularly the heart and skeletal muscle. dgk.orgnih.gov However, while short- and some medium-chain fatty acids can cross mitochondrial membranes without assistance, long-chain fatty acids and some medium-chain ones require a specialized transport system known as the carnitine shuttle. nih.govmdpi.comnih.gov This shuttle involves the transient formation of acylcarnitines. nih.govnih.gov

The process begins in the cytoplasm where fatty acids are activated to their acyl-CoA esters. At the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT I) catalyzes the esterification of the acyl-CoA with L-carnitine, forming an acylcarnitine, such as decanoyl-L-carnitine. nih.govfrontiersin.org This newly formed decanoyl-L-carnitine is then transported across the impermeable inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govfrontiersin.org Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, reverses the process, converting decanoyl-L-carnitine back to decanoyl-CoA and freeing L-carnitine. mdpi.comnih.govfrontiersin.org The regenerated decanoyl-CoA is now available for the β-oxidation pathway, which systematically breaks it down to produce acetyl-CoA, NADH, and FADH2, all of which fuel the tricarboxylic acid (TCA) cycle and the electron transport chain for ATP synthesis. nih.gov

Interestingly, studies on isolated mitochondria from various rat tissues have shown tissue-specific preferences for fatty acid oxidation. For instance, liver mitochondria can oxidize free fatty acids with chain lengths from 6 to 14 carbons without the absolute requirement of carnitine. nih.gov However, heart and skeletal muscle are largely unable to oxidize free fatty acids and are dependent on the carnitine shuttle for the oxidation of acylcarnitines, including those with 10 or more carbons. nih.gov

Influence on Mitochondrial Respiration and Oxidative Phosphorylation Efficiency

Decanoyl-L-carnitine, as a substrate for β-oxidation, directly influences the rate of mitochondrial respiration and the efficiency of oxidative phosphorylation (OXPHOS). By providing a steady supply of acetyl-CoA to the TCA cycle, it supports the continuous production of reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain (ETC). nih.gov This electron flow is coupled to the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient necessary for ATP synthesis.

Research has shown that the type of fatty acid substrate can significantly impact the kinetics of mitochondrial respiration. For example, in saponin-permeabilized rat cardiac fibers, the oxidation of decanoic acid (which would be converted to decanoyl-L-carnitine for transport) was found to markedly increase the affinity of the oxidative phosphorylation system for ADP. nih.gov This suggests that under conditions of fatty acid oxidation, mitochondria can more efficiently produce ATP even at lower ADP concentrations.

However, the effects of acylcarnitines on mitochondrial respiration can be complex and concentration-dependent. Studies on long-chain acylcarnitines have demonstrated biphasic effects, where low concentrations stimulate respiration, but higher concentrations become inhibitory. dgk.org While specific data for decanoyl-L-carnitine is less detailed in this regard, it is a plausible area of investigation.

In contrast to its precursor fatty acid, decanoic acid, which has been shown to act as an uncoupler and inhibitor of oxidative phosphorylation at certain concentrations, decanoyl-L-carnitine itself did not demonstrate such toxicity in studies on rat brain and liver mitochondria. informnetwork.org This highlights the role of carnitine in safely chaperoning the fatty acid into the mitochondria for oxidation, potentially mitigating the disruptive effects that the free fatty acid might have on mitochondrial membranes and respiratory processes. informnetwork.org

Modulation of Mitochondrial Membrane Potential (Δψm) by Acylcarnitines

The mitochondrial membrane potential (Δψm) is a critical component of mitochondrial function, driving ATP synthesis, ion transport, and protein import. The accumulation of certain metabolites, including acylcarnitines, can modulate this potential.

Excessive accumulation of acylcarnitines has been associated with various pathological conditions and can lead to mitochondrial dysfunction. nih.gov Long-chain acylcarnitines, at high concentrations, have been shown to dissipate the mitochondrial membrane potential. dgk.org This effect is often a precursor to cellular stress and can lead to events like the opening of the mitochondrial permeability transition pore (mPTP), which further compromises mitochondrial integrity.

However, studies directly comparing the effects of decanoic acid and decanoyl-L-carnitine revealed that while decanoic acid markedly decreased the mitochondrial membrane potential in both brain and liver mitochondria, decanoyl-L-carnitine did not alter this parameter. informnetwork.org This suggests that the esterification with carnitine neutralizes the membrane-disrupting potential of the medium-chain fatty acid. The proposed mechanism for the disruptive effect of the free fatty acid involves it acting as an uncoupler, which dissipates the proton gradient that constitutes the membrane potential. informnetwork.org

The insertion of acylcarnitines into the mitochondrial inner membrane is thought to primarily involve the acyl chain, leaving the charged carnitine moiety at the membrane surface. nih.gov This interaction can alter the surface electrostatics of the membrane, which could in turn influence the function of membrane-embedded proteins, including those of the electron transport chain that generate and maintain the Δψm. nih.gov

Decanoyl-L-carnitine's Role in Maintaining Mitochondrial Homeostasis

Mitochondrial homeostasis refers to the maintenance of a healthy and functional mitochondrial population through a balance of biogenesis, dynamics (fusion and fission), and mitophagy (the removal of damaged mitochondria). The carnitine system, including the pool of acylcarnitines like decanoyl-L-carnitine, plays a crucial role in this balance, primarily by regulating mitochondrial metabolism and buffering the intramitochondrial acyl-CoA/CoA ratio. nih.govnih.gov

By facilitating the efficient oxidation of fatty acids, decanoyl-L-carnitine helps prevent the accumulation of potentially toxic lipid intermediates in the cytoplasm. nih.gov An imbalance in fatty acid metabolism can lead to lipotoxicity, oxidative stress, and mitochondrial dysfunction. L-carnitine itself has been shown to have protective effects on mitochondria by mitigating damage induced by free fatty acids. nih.gov

The accumulation of specific acylcarnitines is often used as a biomarker for inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where the inability to properly oxidize medium-chain fatty acids leads to a buildup of C8 and C10 acylcarnitines. informnetwork.orgsigmaaldrich.com In these contexts, the profile of acylcarnitines reflects a disruption in mitochondrial homeostasis.

Interactive Data Table: Effects of Decanoic Acid vs. Decanoyl-L-carnitine on Mitochondrial Parameters

| Compound | Effect on State 4 Respiration | Effect on State 3 Respiration | Effect on Mitochondrial Membrane Potential (Δψm) | Tissue Studied |

| Decanoic Acid | Increased | Diminished | Markedly Decreased | Rat Brain & Liver |

| Decanoyl-L-carnitine | No Alteration | No Alteration | No Alteration | Rat Brain & Liver |

| Source: Adapted from research findings on in vitro effects on rat mitochondria. informnetwork.org |

Molecular Regulatory Mechanisms and Gene Expression Profiling

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in Decanoyl-L-carnitine Metabolism

The metabolism of Decanoyl-L-carnitine is primarily governed by the family of carnitine acyltransferases. These enzymes catalyze the reversible transfer of acyl groups between carnitine and coenzyme A (CoA), a crucial step for fatty acid transport across mitochondrial membranes. proteopedia.org The regulation of these enzymes occurs at both the transcriptional and post-transcriptional levels, ensuring a coordinated control of fatty acid oxidation. nih.gov

Transcriptional Regulation:

The expression of genes encoding for carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT) and carnitine octanoyltransferase (COT), is under the control of several transcription factors. nih.gov Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators that are activated by fatty acids and their derivatives. mdpi.commdpi.com Under conditions of increased fatty acid availability, such as fasting or a high-fat diet, PPARα is activated and stimulates the transcription of genes involved in fatty acid catabolism, including those encoding for CPT1 and CPT2. mdpi.commdpi.com

Studies have shown that a high-fat diet can lead to increased hepatic expression of the Cpt1a gene through epigenetic modifications, including reduced DNA methylation and increased histone acetylation at the gene's promoter. nih.gov This leads to the recruitment of transcription factors like PPARα and CCAAT/enhancer-binding protein beta (C/EBPβ), enhancing gene expression. nih.gov

Furthermore, hormones like thyroid hormone have been shown to induce the expression of the CPT-Iα gene, further highlighting the complex transcriptional control of these enzymes. mdpi.com In some cellular contexts, the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c) also plays a role in regulating the expression of enzymes involved in fatty acid metabolism. semanticscholar.org

Post-Transcriptional and Allosteric Regulation:

A primary mechanism of post-transcriptional regulation for long-chain carnitine acyltransferases is allosteric inhibition by malonyl-CoA, an intermediate in fatty acid synthesis. proteopedia.orgnih.govoup.com This ensures that when fatty acid synthesis is active, fatty acid oxidation is reciprocally inhibited. mdpi.com The sensitivity of CPT1 to malonyl-CoA is a critical control point in fatty acid oxidation. oup.com

Insulin (B600854) can also regulate enzymes at a post-transcriptional level. For instance, in adipose tissue, insulin can increase the maximal reaction rate (Vmax) of mitochondrial glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in the synthesis of glycerophospholipids and triacylglycerol. semanticscholar.org

Decanoyl-L-carnitine's Influence on Gene Expression Pathways related to Lipid Metabolism

Decanoyl-L-carnitine, as a product of fatty acid metabolism, can itself influence gene expression pathways, particularly those related to lipid metabolism. Acylcarnitines, in general, are not merely transport intermediates but also act as signaling molecules that can modulate cellular processes. metwarebio.comasbmb.org

Research indicates that the accumulation of certain acylcarnitines can impact nuclear receptor signaling. nih.gov For example, during conditions of high-fat intake or insulin resistance, the build-up of medium and long-chain acylcarnitines may negatively affect the expression of nuclear-encoded mitochondrial genes, potentially leading to a decrease in mitochondrial number and function. nih.gov

Conversely, L-carnitine and its derivatives can influence the expression of genes involved in lipid metabolism. In a study on mesenchymal stem cells, the presence of L-carnitine led to the downregulation of polysaturated and polyunsaturated fatty acids and was associated with changes in the expression of lipid-associated genes that inhibit adipogenic differentiation. faimallusr.com

The table below summarizes research findings on the influence of factors related to Decanoyl-L-carnitine on the expression of key genes in lipid metabolism.

| Factor | Affected Gene(s) | Organism/Cell Type | Observed Effect on Gene Expression | Reference(s) |

| High-Fat Diet | Cpt1a | Rat Liver | Increased mRNA expression | nih.gov |

| Fatty Acids | CPT1 (muscle) | Cardiac Myocytes | Activation of transcription via PPARα | physiology.org |

| Thyroid Hormone | CPT-Iα | - | Induction of expression | mdpi.com |

| n-3 PUFAs | CAC (Carnitine-acylcarnitine carrier) | Rat | Increased mRNA expression | mdpi.com |

| L-carnitine | Lipid-associated genes | Human Mesenchymal Stem Cells | Modulation of expression, inhibiting adipogenic differentiation | faimallusr.com |

Interconnections with Cellular Signaling Pathways Modulating Metabolic States

Decanoyl-L-carnitine and other acylcarnitines are increasingly recognized for their roles in cellular signaling, connecting the metabolic state of the cell to broader physiological responses. metwarebio.comasbmb.org

Insulin Signaling: Elevated levels of plasma acylcarnitines are associated with insulin resistance, a hallmark of type 2 diabetes. asbmb.org Studies in mice have shown that increased levels of acylcarnitines can contribute to the development of insulin resistance. asbmb.org The accumulation of long-chain acyl-CoAs can be diverted towards the synthesis of signaling intermediates like diacylglycerol and ceramide, which can interfere with insulin signaling transduction. vt.edu

Inflammatory Signaling: Certain long-chain acylcarnitines have been shown to activate inflammatory pathways. metwarebio.com They can activate Toll-like receptors (TLRs) and other immune-related signals. metwarebio.com Specifically, long-chain acylcarnitines can activate the NF-κB signaling pathway and the phosphorylation of JNK and ERK, which are key components of inflammatory responses. nih.gov

Calcium Signaling: L-carnitine is involved in calcium signaling. nih.gov It can promote the influx of extracellular calcium and also trigger the release of calcium from intracellular stores like the endoplasmic reticulum and mitochondria by activating phospholipase C. nih.gov

AMP-Activated Protein Kinase (AMPK) Signaling: AMPK, a central regulator of cellular energy homeostasis, can be influenced by the metabolic state reflected by acylcarnitine levels. AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces the CPT1 inhibitor malonyl-CoA. semanticscholar.org This action relieves the inhibition on CPT1, thereby promoting fatty acid oxidation.

Advanced Analytical Methodologies for Decanoyl L Carnitine Research

Quantification of Decanoyl-L-carnitine in Biological Matrices

Accurate measurement of decanoyl-L-carnitine in biological samples such as plasma, urine, and tissues is fundamental for clinical research and diagnostics. waters.com Several sophisticated analytical techniques have been developed to achieve the necessary sensitivity and specificity for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines, including decanoyl-L-carnitine. waters.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-concentration acylcarnitines in complex biological matrices. lcms.cznih.gov The process typically involves a reversed-phase liquid chromatography separation followed by detection using a tandem quadrupole mass spectrometer. lcms.czwaters.com Positive ion electrospray ionization (ESI) is commonly used, and quantification is often performed in the multiple reaction monitoring (MRM) mode, which enhances specificity. uit.nodiva-portal.org Fragmentation of acylcarnitines characteristically produces a fragment ion at m/z 85, which is often used for detection. uit.no

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, when coupled with MS/MS, offers even greater resolution and faster analysis times. lcms.czuit.no A validated UPLC-MS/MS method for the quantification of low-concentration acylcarnitines in urine has been described, with a quantification range for decanoyl-L-carnitine (C10) from 2–20 ng/mL (10–100 ng/mL in urine). waters.comlcms.cz This method utilizes a reversed-phased gradient separation to achieve sufficient resolution of various acylcarnitines within a 10-minute run time. lcms.cz

Table 1: UPLC-MS/MS Method Parameters for Acylcarnitine Analysis in Urine waters.comlcms.cz

| Parameter | Details |

| LC System | Open Architecture UPLC System |

| Mass Spectrometer | Xevo TQ-S Tandem Quadrupole Mass Spectrometer |

| Column | ACQUITY UPLC HSS T3 1.8 μm, 2.1 mm x 150 mm |

| Column Temperature | 45 °C |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification Range (C10) | 2–20 ng/mL (10–100 ng/mL in urine) |

| Mean Bias (C10) | -1.7% |

| Lower Limit of Quantification (LLOQ) (C10) | 2 ng/mL |

High-Performance Liquid Chromatography (HPLC) Coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS)

High-Performance Liquid Chromatography (HPLC) coupled with ESI-MS is another robust method for the analysis of carnitine and acylcarnitines. nih.gov This approach addresses some limitations of traditional tandem mass spectrometry methods, such as the inability to distinguish between constitutional isomers and the potential for false positives from isobaric compounds. nih.govresearchgate.net To enhance detection, derivatization of carnitine and acylcarnitines is sometimes employed. nih.govresearchgate.net For instance, derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) followed by HPLC separation and detection with an ion trap mass spectrometer has been successfully used. nih.govresearchgate.net

A fast and reliable quantitative method using weak acid extraction and LC-ESI-MS/MS has been developed to quantify acylcarnitines through hydrophilic interaction chromatography. nih.gov This method has been validated using isotopic dilution and is capable of analyzing a large number of samples at low concentration levels. nih.gov

Application of Stable Isotope-Labeled Internal Standards for Absolute Quantification

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based methods. waters.comlcms.cz For decanoyl-L-carnitine, deuterium-labeled decanoyl-L-carnitine-d3 is commonly used as an internal standard. lumiprobe.comcaymanchem.com This standard is added to samples at a known concentration before sample preparation. lcms.cz Since the stable isotope-labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes and co-ionizes, allowing for the correction of variations in sample extraction, matrix effects, and instrument response. lcms.czcore.ac.uk This approach enables absolute quantification with high accuracy and reproducibility. waters.comlcms.cz

Internal standard mixtures containing various stable isotope-labeled acylcarnitines, including decanoyl-L-carnitine-d3, are commercially available and are used in validated clinical research methods. lcms.cznih.gov For example, a mixture might contain decanoyl-L-carnitine-d3 at a concentration of 125 ng/mL. lcms.cz

In Vitro and Ex Vivo Experimental Models for Metabolic Flux Analysis

Understanding the metabolic fate of decanoyl-L-carnitine requires the use of appropriate experimental models. In vitro and ex vivo systems are invaluable tools for conducting metabolic flux analysis, which traces the path of atoms from a substrate through a metabolic network.

In vitro studies often utilize cultured cells, such as primary human myotubes, to investigate the metabolism of fatty acids and the role of acylcarnitines. plos.org For instance, by incubating myotubes with ¹³C-labeled palmitate, researchers can trace the formation and release of acylcarnitines, including decanoyl-L-carnitine. plos.org Such studies have shown that medium-chain acylcarnitines can support the oxidation of palmitate in human myotubes. plos.org Another in vitro approach involves using isolated mitochondria to study the activity of enzymes like carnitine palmitoyltransferase. nih.gov The Seahorse metabolic flux analyzer is a powerful tool used in these studies to measure oxygen consumption rates, providing insights into mitochondrial function. nih.gov

Ex vivo models, which use tissues maintained outside the body in an artificial environment, provide a bridge between in vitro and in vivo research. Studies on isolated mouse muscle tissue, such as the soleus and extensor digitorum longus, have been used to confirm the effects of medium-chain acylcarnitines on fatty acid oxidation observed in cell cultures. plos.org Another novel ex vivo model utilizes enucleated pig eyes to study the diffusion of stable isotope-labeled acylcarnitines, providing insights into their movement across biological barriers. nih.govresearchgate.net Metabolic flux analysis in these models often involves the use of stable isotopes to trace the metabolic pathways. duke.edu

Techniques for Investigating Decanoyl-L-carnitine Interactions within Cellular Structures

Investigating how decanoyl-L-carnitine interacts with cellular components, particularly membranes, is crucial for understanding its biological functions and potential mechanisms of action.

Spectroscopic Analysis of Membrane Interactions

Spectroscopic techniques are powerful tools for studying the interactions of molecules like decanoyl-L-carnitine with model membranes. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize the binding of acylcarnitines to mitochondrial carriers. nih.gov NMR titration experiments have shown that decanoyl-L-carnitine interacts with the mitochondrial carnitine/acylcarnitine carrier, causing chemical shift perturbations in the carrier's spectrum, although these are weaker than those observed with longer-chain acylcarnitines like palmitoyl-L-carnitine. nih.govmdpi.com

Other research has utilized ¹³C NMR to study the interaction of acylcarnitines with model membranes, focusing on the chemical shift of the carbonyl group in the headgroup. capes.gov.br The insertion of acylcarnitines into membranes is largely driven by hydrophobic interactions between the acyl chain and the phospholipids (B1166683) in the membrane. nih.gov Medium-chain fatty acids like decanoic acid have been shown to insert and interact strongly with phospholipid bilayers. nih.gov

Imaging Mass Spectrometry for Subcellular Localization (e.g., MALDI-IMS for related acylcarnitines)

Imaging Mass Spectrometry (IMS) has emerged as a powerful, label-free technology capable of mapping the spatial distribution of a wide array of molecules—including metabolites, lipids, and peptides—directly within biological tissue sections. mdpi.comaacrjournals.org This technique provides crucial spatial context to molecular data, which is often lost in conventional analytical methods that require tissue homogenization. thno.org Among the various IMS methods, Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a predominant modality due to its broad applicability and high sensitivity for analyzing biomolecules like acylcarnitines. researchgate.netlabcompare.com

The MALDI-IMS workflow involves coating a thin tissue section with a chemical matrix that co-crystallizes with the analytes in the tissue. A focused laser is then rastered across the sample, desorbing and ionizing the analytes at each spot. mpi-bremen.de A mass spectrometer detects these ions, generating a mass spectrum for each pixel. By plotting the intensity of a specific ion (corresponding to a specific molecule) at each pixel, a two-dimensional map is created, visualizing the molecule's distribution across the tissue. researchgate.netmpi-bremen.de

In the study of acylcarnitines, including Decanoyl-L-carnitine, MALDI-IMS provides unique insights into metabolic processes within distinct cellular environments. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for β-oxidation, and their distribution can reflect the metabolic state of different tissue regions. researchgate.netmetwarebio.com Research has successfully used MALDI-IMS to visualize the heterogeneous distribution of various acylcarnitines in different pathological and physiological states. While achieving true subcellular resolution (i.e., imaging inside a single cell) remains a significant challenge, MALDI-IMS can effectively co-localize these metabolites to specific cell types or distinct microenvironments.

For example, studies on breast cancer xenograft models have used MALDI-IMS to identify the accumulation of palmitoylcarnitine (B157527) and stearoylcarnitine (B3060342) specifically within hypoxic tumor regions, suggesting an impairment of mitochondrial fatty acid oxidation in those areas. researchgate.net In neurological research, MALDI-IMS has been instrumental in mapping acylcarnitine distributions in response to injury. Following traumatic brain injury in rat models, a new family of acylcarnitines was detected, showing maximum expression three days after the injury and primarily co-localizing with resident microglia. researchgate.net Similarly, in a model of spinal cord injury, 3D MALDI-IMS revealed specific localization of long-chain acylcarnitines, such as palmitoylcarnitine and tetradecanoylcarnitine, along the lesion margins, where they co-localized with microglia and macrophages. nih.gov These findings highlight how imaging can link metabolic changes to specific cellular actors in disease progression.

Research Findings on Acylcarnitine Localization via MALDI-IMS

The following table summarizes key research findings where MALDI-IMS was used to determine the spatial distribution of various acylcarnitines in tissue.

| Acylcarnitine(s) Detected | Tissue / Disease Model | Key Spatial Finding | Implied Biological Significance |

| Palmitoylcarnitine, Stearoylcarnitine | Human Breast Tumor Xenograft | Significant overlap and accumulation in hypoxic tumor regions. researchgate.net | Potential impairment of mitochondrial fatty acid β-oxidation. researchgate.net |

| L-carnitine, Acetylcarnitine, Short-chain acylcarnitines (C3-C6) | Human Breast Cancer Tissue | Significantly higher expression in cancer regions compared to paired normal tissue. thno.org | Reprogramming of carnitine metabolism in breast cancer. thno.org |

| Various Acylcarnitines | Rat Traumatic Brain Injury (TBI) Model | Maximum expression at 3 days post-injury; co-localization with resident microglia. researchgate.net | Acylcarnitines identified as TBI-related lipid markers involved in neuroinflammation. researchgate.net |

| Palmitoylcarnitine (AC16:0), Palmitoleoylcarnitine (AC16:1), Elaidic carnitine (AC18:1), Tetradecanoylcarnitine (AC14:1) | Rat Spinal Cord Injury (SCI) Model | Specific localization along lesion margins, co-localizing with resident microglia/macrophages. nih.gov | Potential pro-inflammatory role in the pathophysiology and progression of SCI. nih.gov |

| Various Acylcarnitines | Glioblastoma Multiforme (GBM) Xenograft Model | Increased intensity at the tumor margins interfacing with normal tissue. aacrjournals.org | Suggests intratumoral metabolic heterogeneity and different rates of fatty acid metabolism at the infiltrating edge. aacrjournals.org |

These studies underscore the power of MALDI-IMS to move beyond simple quantification and provide a spatial dimension to the analysis of acylcarnitines. This capability is critical for understanding the localized metabolic reprogramming that occurs in complex biological systems and diseases.

Future Directions and Emerging Research Avenues in Decanoyl L Carnitine Studies

Elucidation of Novel Biochemical Roles in Diverse Biological Systems

While the primary role of acylcarnitines in transporting fatty acids into the mitochondria for β-oxidation is well-established, future research is focused on uncovering novel biochemical functions of Decanoyl-L-carnitine in a wider range of biological systems. hmdb.ca Current investigations suggest its involvement extends to cellular signaling, gene expression, and interactions with various metabolic pathways.

Recent studies have indicated a potential role for Decanoyl-L-carnitine in modulating cellular processes beyond fatty acid oxidation. For instance, it has been shown to have a stimulatory effect on the formation of desaturated fatty acid metabolites. medchemexpress.comcaymanchem.com This suggests an influence on lipid metabolism that is more complex than previously understood. Furthermore, research in plant systems, specifically in maize, has demonstrated that while exogenous carnitine application increases long-chain acylcarnitine levels, it leads to a decrease in Decanoyl-L-carnitine content in seeds, roots, and hypocotyls, hinting at a regulatory role in plant growth and energy metabolism. nih.govmdpi.com

The study of Decanoyl-L-carnitine in the context of human health and disease is a particularly promising area of research. hmdb.ca Altered levels of Decanoyl-L-carnitine have been observed in several conditions. For example, decreased levels have been noted in patients with inflammatory bowel disease and along the continuum from healthy individuals to those with Alzheimer's disease. plos.orgnih.gov Conversely, its levels have been found to be elevated in the plasma of obese adolescents. hmdb.ca These findings underscore the potential of Decanoyl-L-carnitine as a biomarker for various metabolic and neurodegenerative disorders. hmdb.ca

| Condition | Observed Change in Decanoyl-L-carnitine Levels | Reference |

|---|---|---|

| Inflammatory Bowel Disease | Decreased | nih.gov |

| Alzheimer's Disease Continuum | Decreased | plos.org |

| Obesity in Adolescence | Elevated | hmdb.ca |

| Coronary Artery Disease | Decreased | mdpi.com |

Advanced Investigations into Uncharted Regulatory Networks

The intricate regulatory networks in which Decanoyl-L-carnitine participates are a key area for future investigation. The carnitine system, including carnitine acyltransferases, plays a crucial role in maintaining cellular homeostasis by managing the balance of acyl-CoA esters. mdpi.com Understanding how Decanoyl-L-carnitine levels are regulated and how this molecule, in turn, influences other cellular pathways is critical.

The interplay between Decanoyl-L-carnitine and other metabolic networks is complex. For example, the carnitine system is involved in the metabolism of branched-chain amino acids and can indirectly influence epigenetic modifications by modulating the availability of acyl groups for processes like histone acetylation. mdpi.com This suggests that fluctuations in Decanoyl-L-carnitine could have far-reaching effects on gene expression and cellular function.

Furthermore, the transport and synthesis of acylcarnitines are tightly regulated processes involving enzymes like carnitine palmitoyltransferases (CPT1 and CPT2) and carnitine-acylcarnitine translocase. mdpi.com Future research will likely focus on how the expression and activity of these enzymes are controlled and how they specifically handle Decanoyl-L-carnitine. Studies investigating the impact of genetic variations in these enzymes on Decanoyl-L-carnitine levels could provide valuable insights into individual predispositions to metabolic diseases. A study on medium-chain acyl-CoA dehydrogenase (MCAD) deficiency found that while decanoic acid and its derivatives can impair mitochondrial function, decanoylcarnitine (B1670086) itself did not show toxicity, suggesting that the formation of this acylcarnitine may be a protective mechanism. informnetwork.org

Development of Innovative Methodologies for Comprehensive Metabolic Profiling

Advancements in analytical techniques are crucial for a deeper understanding of the roles of Decanoyl-L-carnitine. The development of more sensitive and specific methods for metabolic profiling will enable researchers to accurately quantify and identify a wide range of acylcarnitines, including isomeric species that were previously difficult to distinguish. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for acylcarnitine analysis, offering high sensitivity and specificity. creative-proteomics.commetwarebio.com However, ongoing innovations are further enhancing these capabilities. For instance, the use of hydrophilic interaction liquid chromatography (HILIC) allows for the separation of acylcarnitines without the need for derivatization. researchgate.net Additionally, advanced techniques like scheduled multiple reaction monitoring (MRM) and parallel reaction monitoring (PRM) on high-resolution mass spectrometers are enabling the simultaneous and robust detection of a large number of acylcarnitine species. plos.org

Another emerging technique is paper spray mass spectrometry, which offers a rapid and simple method for the quantitative profiling of acylcarnitines in biological samples like serum and whole blood without extensive sample preparation. nih.gov These methodological advancements are not only improving the accuracy of acylcarnitine measurement but are also facilitating high-throughput analysis, which is essential for large-scale clinical and research studies. iu.eduahajournals.org

| Methodology | Key Advantages | Reference |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, considered the gold standard. | creative-proteomics.commetwarebio.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of underivatized acylcarnitines. | researchgate.net |

| Scheduled Multiple Reaction Monitoring (MRM) | Simultaneous and robust detection of numerous acylcarnitine species. | plos.org |

| Paper Spray Mass Spectrometry | Rapid analysis with minimal sample preparation. | nih.gov |

The continued evolution of these analytical platforms will be instrumental in mapping the complete acylcarnitine profile in various biological states and uncovering the subtle but significant roles of individual species like Decanoyl-L-carnitine.

Q & A

Q. What is the biochemical role of Decanoyl-L-carnitine in fatty acid metabolism, and how can its activity be experimentally validated?

Decanoyl-L-carnitine facilitates the transport of medium-chain fatty acids into mitochondria via the carnitine shuttle, enabling β-oxidation. To validate its activity, researchers can use in vitro hepatocyte models treated with radiolabeled fatty acids (e.g., [1-14C]-22:4 or [1-14C]-22:5) and measure the formation of downstream metabolites like docosahexaenoic acid (DHA) or C24 intermediates via liquid scintillation counting or LC-MS. Hepatocyte isolation protocols should include mitochondrial fractionation to confirm compartment-specific effects .

Q. What analytical methods are recommended for quantifying Decanoyl-L-carnitine in biological samples?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. For optimal sensitivity, use a hydrophilic interaction liquid chromatography (HILIC) column and multiple reaction monitoring (MRM) transitions specific to Decanoyl-L-carnitine (e.g., m/z 316.2 → 85.1 for quantification). Internal standards like deuterated acylcarnitines (e.g., d3-octanoyl-carnitine) improve precision. Sample preparation should involve protein precipitation with cold methanol followed by solid-phase extraction to reduce matrix interference .

Q. How does Decanoyl-L-carnitine differ functionally from other acylcarnitines, such as Lauroyl-L-carnitine?

Decanoyl-L-carnitine (C10) primarily targets medium-chain fatty acid metabolism, while Lauroyl-L-carnitine (C12) is associated with long-chain fatty acid transport. Functional distinctions can be assessed using in vitro β-oxidation assays with isolated mitochondria: Decanoyl-L-carnitine will show higher activity in systems optimized for C8–C10 substrates, whereas Lauroyl-L-carnitine requires carnitine palmitoyltransferase I (CPT1) for mitochondrial uptake. Differential effects on metabolite profiles (e.g., acetyl-CoA vs. longer acyl-CoAs) further distinguish their roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of Decanoyl-L-carnitine on desaturation of n-3 and n-6 fatty acids?

Discrepancies may arise from variations in experimental models (e.g., primary hepatocytes vs. immortalized cell lines) or substrate concentrations. To address this, standardize protocols using primary rat hepatocytes and isotopically labeled precursors (e.g., [1-14C]-22:4 and [1-14C]-22:5). Control for carnitine palmitoyltransferase II (CPT2) activity and mitochondrial membrane potential, as these influence substrate availability. Statistical analysis should include multivariate regression to account for inter-study variability in fatty acid pools .

Q. What experimental designs are optimal for studying Decanoyl-L-carnitine’s role in metabolic disorders?

Use genetically modified models (e.g., CPT2-deficient mice) to isolate Decanoyl-L-carnitine’s effects from confounding pathways. Combine targeted metabolomics (focusing on acylcarnitine profiles) with functional assays like respirometry to measure mitochondrial efficiency. For translational studies, correlate plasma Decanoyl-L-carnitine levels with clinical markers (e.g., insulin resistance) using cohort datasets stratified by metabolic syndrome subtypes .

Q. What are the challenges in detecting Decanoyl-L-carnitine hydrate in complex matrices, and how can they be mitigated?

Hydration states can alter ionization efficiency in MS, leading to quantification errors. To mitigate this, employ differential scanning calorimetry (DSC) to confirm the hydrate form and optimize desolvation temperatures in MS interfaces. Use calibration curves prepared in matrix-matched solvents (e.g., simulated plasma with 0.1% formic acid) to account for hydration-related signal suppression. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How does Decanoyl-L-carnitine influence cross-talk between peroxisomal and mitochondrial β-oxidation pathways?

Design dual-labeling experiments using [13C]-Decanoyl-L-carnitine and [2H]-palmitate to track carbon flux. Perform subcellular fractionation to isolate peroxisomes and mitochondria, followed by enzyme activity assays (e.g., acyl-CoA oxidase for peroxisomes, hydroxyacyl-CoA dehydrogenase for mitochondria). RNA-seq analysis can identify transcriptional regulators (e.g., PPARα) linking Decanoyl-L-carnitine exposure to pathway modulation. Data integration tools like MetaboAnalyst are recommended for pathway mapping .

Methodological Notes

- Standard Protocols : For hepatocyte studies, reference the in vitro β-oxidation assay from Sigma (e.g., using Lauroyl-L-carnitine protocols adapted for C10 substrates) .

- MS Parameters : Use collision energies of 10–20 eV for Decanoyl-L-carnitine fragmentation, as demonstrated in METLIN spectral libraries .

- Ethical Compliance : When using toxin-related reagents (e.g., decarbamoylgonyautoxin), ensure institutional approval aligns with guidelines for hazardous biochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.